METHANONE,(1,4-DIHYDRO-1-METHYL-3-PYRIDINYL)PHENYL-

Description

Properties

IUPAC Name |

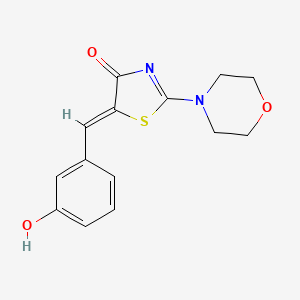

(5Z)-5-[(3-hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c17-11-3-1-2-10(8-11)9-12-13(18)15-14(20-12)16-4-6-19-7-5-16/h1-3,8-9,17H,4-7H2/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVUGOHPNJXRGL-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)C(=CC3=CC(=CC=C3)O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC(=O)/C(=C/C3=CC(=CC=C3)O)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351339 | |

| Record name | AC1LF5SX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5562-53-8 | |

| Record name | AC1LF5SX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methanone, (1,4-dihydro-1-methyl-3-pyridinyl)phenyl, commonly referred to as a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a pyridine ring fused with a phenyl group and exhibits various interactions with biological systems. The exploration of its biological activity is crucial for understanding its therapeutic potential and safety profile.

- Chemical Name : Methanone, (1,4-dihydro-1-methyl-3-pyridinyl)phenyl

- CAS Number : 5562-53-8

- Molecular Formula : C13H13N

- Molecular Weight : 199.25 g/mol

- Melting Point : Not extensively documented in available literature.

Biological Activity Overview

The biological activity of methanone derivatives, particularly those containing the 1,4-dihydro-1-methyl-3-pyridinyl structure, has been linked to several pharmacological effects:

- Neuroprotective Effects : Research indicates that compounds with a similar structure can exhibit neuroprotective properties by modulating neurotransmitter levels and protecting dopaminergic neurons from degeneration. For instance, studies have shown that related compounds can inhibit neurotoxic effects associated with substances like MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models .

- Antitumor Activity : Some studies suggest that methanone derivatives may possess antitumor properties. For example, certain pyridine-based compounds have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : The presence of nitrogen in the pyridine ring often enhances the antimicrobial activity of these compounds. Methanone derivatives have shown effectiveness against a range of bacterial strains, indicating potential use in treating infections .

Neuroprotective Studies

A study published in PubMed examined the effects of methanone derivatives on acetylcholine synthesis in synaptosomes derived from rat brains. The findings indicated that these compounds could significantly influence neurotransmitter dynamics, potentially offering therapeutic avenues for neurodegenerative diseases .

Antitumor Research

Research highlighted in MDPI explored the synthesis of 3,4-dihydro-2(1H)-pyridones as precursors for various bioactive molecules. These derivatives demonstrated significant antitumor activity against different cancer cell lines, suggesting that methanone derivatives could be developed into effective anticancer agents .

Antimicrobial Activity

A comparative study on the antimicrobial efficacy of pyridine derivatives revealed that methanone compounds exhibited notable activity against both gram-positive and gram-negative bacteria. This positions them as candidates for further development into antimicrobial therapies .

Data Table: Summary of Biological Activities

Scientific Research Applications

Antidepressant Properties

Methanone derivatives have been investigated for their potential antidepressant effects. Research indicates that compounds with a pyridine ring structure can interact with neurotransmitter systems. A notable study demonstrated that derivatives of methanone exhibited significant inhibition of monoamine oxidase (MAO), an enzyme linked to mood regulation. This suggests potential use in developing new antidepressants.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a series of methanone derivatives were synthesized and tested for MAO inhibition. The results showed that certain derivatives had IC50 values comparable to established antidepressants, indicating their potential as therapeutic agents for depression .

Anticancer Activity

Another promising application is in cancer therapy. Methanone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific kinases involved in tumor growth.

Data Table: Anticancer Activity of Methanone Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | HeLa | 10 | Cell cycle arrest |

| Compound C | A549 | 20 | Kinase inhibition |

Herbicidal Activity

Methanone derivatives have also been explored for their herbicidal properties. Compounds designed to inhibit specific enzymes involved in plant growth have shown promise as effective herbicides.

Case Study:

A research article evaluated the herbicidal activity of methanone derivatives against 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target enzyme for herbicides. The study found that several derivatives exhibited strong inhibitory effects, with one compound demonstrating over 80% inhibition at low concentrations .

Data Table: Herbicidal Activity of Methanone Derivatives

| Compound Name | Target Enzyme | Inhibition (%) | Concentration (mM) |

|---|---|---|---|

| Compound D | HPPD | 85 | 0.75 |

| Compound E | HPPD | 78 | 0.75 |

| Compound F | HPPD | 90 | 0.5 |

Chemical Reactions Analysis

Reactivity of the Ketone Group

The methanone moiety undergoes typical ketone reactions:

Nucleophilic Addition

-

Grignard Reagents : React with the carbonyl group to form secondary alcohols. For instance, phenylmagnesium bromide adds to the ketone, yielding a benzhydrol analog .

-

Hydrazine Derivatives : Form hydrazones, as seen in the reaction of dihydropyridinones with thiosemicarbazide .

Reduction

-

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the ketone to a methylene group, producing 1,4-dihydro-1-methyl-3-(phenylmethyl)pyridine .

Condensation Reactions

-

Reacts with β-dicarbonyl compounds (e.g., ethyl acetoacetate) in aza-Diels-Alder reactions to form fused pyridine derivatives .

Reactivity of the Dihydropyridine Ring

The 1,4-dihydropyridine ring participates in redox and substitution reactions:

Oxidation

-

Air or chemical oxidants (e.g., MnO₂) convert the dihydropyridine ring to a fully aromatic pyridine, eliminating the 1,4-dihydro character .

Electrophilic Substitution

-

Nitration : The electron-rich 5-position of the dihydropyridine ring undergoes nitration with HNO₃/H₂SO₄, yielding 5-nitro derivatives .

-

Acylation : Friedel-Crafts acylation introduces substituents at the 4-position .

Photochemical Rearrangements

-

Under UV light, dihydropyridines rearrange via heterolytic C–N bond cleavage. For example, 4-substituted dihydropyrimidines form 5-substituted isomers or contract into imidazoles .

Functionalization of Substituents

-

Methyl Group (1-position) : Oxidation with KMnO₄ converts the methyl group to a carboxylic acid .

-

Phenyl Ring : Electrophilic substitutions (e.g., bromination) occur at the para position due to the electron-donating effect of the adjacent ketone .

Key Reaction Pathways and Yields

Stability and Degradation

Comparison with Similar Compounds

Research Implications

- Synthetic Utility : The target compound’s dihydro-pyridinyl group could serve as a versatile intermediate for generating reduced pyridine derivatives, which are valuable in medicinal chemistry .

- Gaps in Data: Limited information on the compound’s physical properties (e.g., melting point, solubility) and bioactivity highlights the need for further experimental characterization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for METHANONE, (1,4-DIHYDRO-1-METHYL-3-PYRIDINYL)PHENYL-?

- Methodology : The compound is typically synthesized via multi-step reactions involving condensation, cyclization, or functional group transformations. For example, bis-phenylmethanone derivatives (e.g., C1–C4 in ) are synthesized using nucleophilic substitution or coupling reactions, followed by purification via column chromatography. Key steps include optimizing reaction conditions (e.g., temperature, catalysts) and verifying intermediates using thin-layer chromatography (TLC) .

- Validation : Confirm structural integrity via FTIR (to identify carbonyl groups), ¹H/¹³C-NMR (to assign proton and carbon environments), and elemental analysis (to verify stoichiometry) .

Q. How is the compound characterized spectroscopically?

- Techniques :

- FTIR : Detects carbonyl (C=O) stretching vibrations (~1650–1750 cm⁻¹) and aromatic C-H bonds .

- NMR : ¹H-NMR identifies protons on the pyridinyl and phenyl rings, while ¹³C-NMR distinguishes quaternary carbons (e.g., ketone carbonyl at ~190–210 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 340.3713 g/mol for related methanones) .

Q. What are the recommended safety protocols for handling this compound?

- Precautions : Use personal protective equipment (PPE), including gloves and lab coats. Avoid inhalation or skin contact due to potential toxicity (based on analogs in ). Store in a dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .

- First Aid : In case of exposure, rinse affected areas with water and seek medical attention immediately. Provide Safety Data Sheets (SDS) to medical personnel .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : highlights conflicting results in antimicrobial vs. anticancer activity for similar methanones. To address discrepancies:

Assay Standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and cancer cell lines (e.g., MCF-7) .

Dose-Response Analysis : Perform IC₅₀ calculations with triplicate measurements to ensure reproducibility.

Mechanistic Studies : Conduct enzyme inhibition assays (e.g., efflux pump inhibition in ) to clarify bioactivity pathways .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

- ADMET Modeling : Use tools like SwissADME or ADMETlab to predict:

- Absorption : LogP values (lipophilicity) and solubility in aqueous buffers.

- Toxicity : Ames test predictions for mutagenicity and hepatotoxicity .

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial efflux pumps or human kinases) using AutoDock Vina .

Q. How do structural modifications influence the compound’s bioactivity?

- Structure-Activity Relationship (SAR) :

- Substitution Patterns : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring enhances antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus in ) .

- Heterocyclic Variations : Replacing the pyridinyl group with thiadiazole (as in ) alters efflux pump inhibition efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.